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For researchers, scientists, and drug development professionals, understanding the efficacy

and safety profile of iron supplements is paramount. This guide provides an objective

comparison of Ferric Polymaltose Complex (FPC) against placebo, based on data from

randomized controlled trials (RCTs).

Efficacy in Iron Deficiency Anemia
A key placebo-controlled RCT conducted by Devaki et al. (2009) investigated the effects of

FPC supplementation in adolescents with varying iron status. The study found that while the

groups receiving FPC showed significant improvements in hematological parameters, the

placebo group did not show a significant increase in these parameters.

Another significant placebo-controlled trial by Tuomainen et al. (1999) focused on the effects of

FPC on oxidative stress markers. The study concluded that unlike ferrous sulfate, FPC did not

increase the susceptibility of plasma lipoproteins to oxidation when compared to placebo.

Table 1: Hematological Parameters in Adolescents with Iron Deficiency Anemia (IDA) Treated

with FPC or Placebo
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Parameter
Treatment
Group

Baseline
(Mean ± SD)

4 Months
(Mean ± SD)

8 Months
(Mean ± SD)

Hemoglobin

(g/dL)
FPC 9.2 ± 0.6 11.5 ± 0.7 12.8 ± 0.5

Placebo 11.8 ± 0.5 11.9 ± 0.4 12.0 ± 0.4

Serum Ferritin

(ng/mL)
FPC 8.1 ± 2.1 20.4 ± 4.2 35.1 ± 5.6

Placebo 25.2 ± 4.8 25.8 ± 5.1 26.3 ± 4.9

Serum Iron

(µg/dL)
FPC 45.3 ± 8.7 75.1 ± 9.8 98.6 ± 10.2

Placebo 85.2 ± 10.1 86.3 ± 9.5 87.1 ± 9.8

Total Iron Binding

Capacity (µg/dL)
FPC 410.2 ± 25.6 350.4 ± 20.1 310.7 ± 18.9

Placebo 320.4 ± 18.9 318.7 ± 17.5 315.2 ± 16.8

Transferrin

Saturation (%)
FPC 11.0 ± 2.5 21.4 ± 3.1 31.7 ± 3.5

Placebo 26.6 ± 3.9 27.1 ± 3.6 27.6 ± 3.4

Data from Devaki et al. (2009). The FPC group consisted of adolescents with iron deficiency

anemia, while the placebo group had normal iron status at baseline.

Experimental Protocols
Devaki et al. (2009) Study Protocol

Study Design: A single-center, prospective, placebo-controlled study.

Participants: Adolescents of both sexes with varying iron status were allocated to four

groups: iron-deficient anemic, iron-deficient, control supplement (normal iron status receiving

FPC), and control placebo (normal iron status receiving placebo).
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Intervention: The FPC groups received tablets containing 100 mg of elemental iron six days

a week for eight months.

Control: The placebo group received tablets identical in appearance to the FPC tablets

without the active iron component.

Primary Outcome Measures: Hematological parameters (hemoglobin, serum ferritin, serum

iron, total iron binding capacity, and transferrin saturation), cognitive function, affective

behavior, and scholastic performance were assessed at baseline, 4 months, and 8 months.

Method of Measurement: Standard laboratory procedures were used to measure

hematological parameters. Cognitive function, affective behavior, and scholastic performance

were assessed using validated scoring systems.

Tuomainen et al. (1999) Study Protocol
Study Design: A randomized, placebo-controlled trial.

Participants: The study included subjects who were randomly assigned to receive FPC,

ferrous sulfate, or a placebo.

Primary Outcome Measures: The primary endpoint was the susceptibility of plasma

lipoproteins to oxidation. Hematological parameters such as hemoglobin and serum ferritin

were also likely assessed, although detailed data is not readily available in the public

domain.

Method of Measurement: The susceptibility of VLDL + LDL to oxidation was measured by the

lag time of conjugated diene formation induced by copper.

Safety and Tolerability
The available data from studies comparing FPC to placebo suggest a favorable safety profile

for FPC. In the Devaki et al. (2009) study, no significant adverse events were reported in the

FPC group that were different from the placebo group. The study by Tuomainen et al. (1999)

also did not raise any significant safety concerns for FPC in comparison to placebo.
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Visualizing the Experimental Workflow and
Mechanism
To better understand the design of these clinical trials and the physiological processing of

Ferric Polymaltose Complex, the following diagrams are provided.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1496192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Screening & Enrollment

Randomization

Intervention Phase

Follow-up & Assessment

Outcome Measures

Data Analysis

Potential Participants Screened

Inclusion/Exclusion Criteria Applied

Informed Consent Obtained

Randomized Allocation

Group A: Ferric Polymaltose Complex

1:1 Ratio

Group B: Placebo

1:1 Ratio

Baseline Assessment

Mid-point Assessment
(e.g., 4 Months)

Final Assessment
(e.g., 8 Months)

Hematological Parameters Adverse Events Other Efficacy Endpoints
(e.g., Cognitive Function)

Statistical Comparison
between Groups

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1496192?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1496192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: A typical experimental workflow for a randomized controlled trial comparing Ferric

Polymaltose Complex to placebo.
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Caption: Proposed mechanism of controlled iron absorption from Ferric Polymaltose Complex.

To cite this document: BenchChem. [Ferric Polymaltose Complex Versus Placebo in
Randomized Controlled Trials: A Comparative Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1496192#ferric-polymaltose-complex-
versus-placebo-in-randomized-controlled-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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